molecular formula C19H13Cl2N3O5S2 B2499336 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 877651-34-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B2499336
CAS No.: 877651-34-8
M. Wt: 498.35
InChI Key: SOQVZTCLTNFBDM-UHFFFAOYSA-N
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Description

6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is an intriguing compound with a complex molecular structure that showcases a blend of various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate typically involves multi-step organic synthesis:

  • Step 1: Synthesis of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.

  • Step 2: Thiolation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole to yield the thiomethyl intermediate.

  • Step 3: Esterification of 6-hydroxy-4-oxo-4H-pyran-3-carboxylic acid with 2,4-dichlorobenzoic acid.

Each step requires specific conditions such as controlled temperature, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production leverages continuous flow reactors and automated synthesis platforms to maximize efficiency and scalability. This includes:

  • Using high-pressure reactors for thiolation processes.

  • Employing microwave-assisted synthesis for esterification to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Potential to form sulfoxides or sulfones.

  • Reduction: Conversion to thioethers.

  • Substitution: Aromatic substitution reactions on the benzoate ring.

Common Reagents and Conditions

  • Oxidation: Using reagents like hydrogen peroxide (H₂O₂) under mild conditions.

  • Reduction: Utilization of reducing agents such as lithium aluminium hydride (LiAlH₄).

  • Substitution: Applying nucleophilic or electrophilic agents, depending on the desired substitution.

Major Products

These reactions primarily yield oxidized, reduced, or substituted derivatives of the original compound, with varied applications in different fields.

Scientific Research Applications

Chemistry

Used as a precursor in organic synthesis and in the development of novel catalysts.

Biology

Explores interactions with biological macromolecules, studying enzyme inhibition and protein binding.

Medicine

Industry

Serves as a key intermediate in the manufacturing of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate exerts its effects involves:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their function.

  • Pathways: Interfering with metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

  • **6-(((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Unique Features

This compound’s uniqueness lies in its specific combination of functional groups, enhancing its reactivity and potential for diverse applications.

If there's anything more specific you want to dive into, just let me know.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-12(13(21)5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQVZTCLTNFBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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